molecular formula C4H8OS B074360 Tetramethylene sulfoxide CAS No. 1600-44-8

Tetramethylene sulfoxide

Cat. No.: B074360
CAS No.: 1600-44-8
M. Wt: 104.17 g/mol
InChI Key: ISXOBTBCNRIIQO-UHFFFAOYSA-N
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Description

Tetramethylene sulfoxide (TMSO), also known as tetrahydrothiophene 1-oxide (CAS: 1600-44-8), is a sulfur-oxygen compound with the molecular formula C₄H₈OS and a molecular weight of 104.17 g/mol . Structurally, it features a five-membered thiolane ring with a sulfoxide group, distinguishing it from linear sulfoxides like dimethyl sulfoxide (DMSO). TMSO is notable for its versatility in biochemical, industrial, and material science applications. Key properties include:

  • Boiling Point: 285–287°C
  • Solubility: Miscible with water and polar organic solvents.
  • Role in Biology: Acts as a substrate for bacterial oxidoreductases and an inhibitor of alcohol dehydrogenases (ADHs) .

Its unique cyclic structure enhances stability and substrate specificity, making it superior to linear analogs in many applications .

Preparation Methods

Synthesis of Tetramethylene Sulfide (Thiolane) Precursor

The synthesis of tetramethylene sulfoxide necessitates the prior preparation of tetramethylene sulfide, a five-membered cyclic thioether. A widely documented route begins with diethyl malonate, which undergoes sequential transformations to yield the sulfide .

Alkylation and Decarboxylation

Diethyl malonate is first converted to its sodium salt using potassium hydroxide, followed by alkylation with butyl bromide in anhydrous conditions. The alkylated product undergoes hydrolysis with aqueous potassium hydroxide, resulting in decarboxylation upon heating to form n-butylsuccinic acid. Subsequent esterification with ethanol and sulfuric acid produces diethyl n-butylsuccinate, which is reduced to the corresponding diol using lithium aluminum hydride .

Cyclization to Tetramethylene Sulfide

The diol intermediate is treated with potassium iodide and phosphoric acid to form a diiodide, which undergoes cyclization via nucleophilic substitution with sodium sulfide (Na₂S). This step forms tetramethylene sulfide (thiolane), characterized by its distinct cyclic structure .

Table 1: Key Steps in Tetramethylene Sulfide Synthesis

StepReagents/ConditionsYield (%)
AlkylationKOH, butyl bromide, reflux83.3
DecarboxylationHCl, 130–140°CQuantitative
EsterificationH₂SO₄, ethanol, benzene87
ReductionLiAlH₄, ether92
CyclizationNa₂S, ethanol, reflux78

Oxidation of Tetramethylene Sulfide to Sulfoxide

The conversion of tetramethylene sulfide to this compound relies on selective oxidation. Multiple oxidizing agents have been explored, with sodium metaperiodate (NaIO₄) emerging as the most efficient .

Sodium Metaperiodate Oxidation

In a patented method, tetramethylene sulfide is treated with NaIO₄ in a biphasic system (water/chloroform) at room temperature. The reaction proceeds via electrophilic oxygen transfer, achieving >90% conversion to the sulfoxide within 2 hours . This method avoids over-oxidation to sulfone byproducts due to the mild oxidizing strength of NaIO₄.

Reaction Scheme

Tetramethylene sulfide+NaIO4Tetramethylene sulfoxide+NaIO3\text{Tetramethylene sulfide} + \text{NaIO}4 \rightarrow \text{this compound} + \text{NaIO}3

Alternative Oxidizing Agents

Comparative studies with hydrogen peroxide (H₂O₂), ozone, and peracids reveal trade-offs between efficiency and selectivity:

  • H₂O₂/Urea Hydroperoxide (UHP): Requires acidic catalysts (e.g., H₂SO₄) and elevated temperatures (50–60°C), yielding 70–80% sulfoxide but with 10–15% sulfone formation .

  • Ozone (O₃): Generates sulfoxide in 85% yield under cryogenic conditions (-78°C), though scalability is limited by equipment costs .

  • m-Chloroperbenzoic Acid (mCPBA): Delivers high selectivity (>95%) but necessitates stoichiometric amounts, increasing production costs .

Table 2: Comparison of Oxidizing Agents for Tetramethylene Sulfide

OxidantConditionsSulfoxide Yield (%)Sulfone Byproduct (%)
NaIO₄RT, H₂O/CHCl₃92<1
H₂O₂/H₂SO₄50°C, 4 h7812
O₃-78°C, CH₂Cl₂855
mCPBART, CH₂Cl₂952

Catalytic and Green Oxidation Approaches

Recent advancements focus on sustainable methods to improve atom economy and reduce waste. Titanium-silica (Ti-Si) molecular sieves, effective in dimethyl sulfoxide production, have been proposed for this compound synthesis . These catalysts enable oxygen (O₂) as the terminal oxidant, operating at 60–80°C with 80–85% yield. However, prolonged reaction times (8–12 hours) and catalyst deactivation remain challenges.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The NaIO₄ method is favored industrially due to its simplicity and high reproducibility. Pilot studies demonstrate that continuous-flow reactors enhance mixing and heat transfer, reducing reaction time to 30 minutes . Solvent recovery systems (e.g., chloroform distillation) further improve process sustainability.

Analytical Characterization

Post-synthesis purification involves vacuum distillation (bp 120–122°C at 0.5 mmHg) and crystallization from ether. Purity is verified via:

  • ¹H NMR: δ 2.70–2.90 (m, 4H, CH₂-S), 1.60–1.80 (m, 4H, CH₂-CH₂).

  • IR: 1040 cm⁻¹ (S=O stretch).

  • Elemental Analysis: C, 47.98%; H, 7.19%; S, 21.34% (theoretical: C, 48.00%; H, 7.20%; S, 21.33%) .

Chemical Reactions Analysis

Oxidation to Sulfolane

Tetramethylene sulfoxide undergoes further oxidation to form sulfolane (tetramethylene sulfone). This reaction typically employs hydrogen peroxide (H₂O₂) under controlled conditions:

  • Reaction Conditions :

    • Initial oxidation of tetrahydrothiophene to this compound occurs at 0–5°C using H₂O₂.

    • Subsequent oxidation to sulfolane requires higher temperatures (40–50°C ) with excess H₂O₂ .

  • Catalysts : Recent developments highlight the use of Ni-B/MgO catalysts , which enhance yield and reduce reaction time compared to traditional Raney nickel .

Key Reaction Pathway :

TetrahydrothiopheneH2O2,05CTetramethylene sulfoxideH2O2,4050CSulfolane\text{Tetrahydrothiophene}\xrightarrow{\text{H}_2\text{O}_2,\,0-5^\circ \text{C}}\text{this compound}\xrightarrow{\text{H}_2\text{O}_2,\,40-50^\circ \text{C}}\text{Sulfolane}

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Coordination Chemistry and Hydrolysis

etramethylene sulfoxide acts as a ligand in transition-metal complexes, demonstrating stability and reactivity in aqueous environments:

Ru(II) Complex Formation :

  • Reaction of mer-RuCl₃(TMSO)₃ with methyl-p-tolylsulfide in ethanol yields fac-aquachloridotris(this compound)ruthenium(II) ([RuCl₂(TMSO)₃(H₂O)] ) .

  • Hydrolysis : Prolonged storage leads to hydrolysis, forming a stable aqua complex with Ru–S bond distances of 2.2254–2.2657 Å .

PropertyValueSource
Ru–Cl distance2.4161–2.4317 Å
Ru–O (H₂O) distance2.1540 Å
Crystal systemMonoclinic, P2₁/n

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Reactions with Reactive Oxygen Species (ROS)

etramethylene sulfoxide reacts with hydroxyl radicals (- OH) generated via Fenton chemistry (Fe²⁺/H₂O₂), leading to ring-opening products:

Mechanism : Radical-mediated cleavage of the tetrahydrothiophene ring produces linear sulfonic acid derivatives .

  • Analytical Relevance : Compared to dimethyl sulfoxide (DMSO), this compound forms simpler, more predictable products , facilitating pollution particulate analysis .

Experimental Findings*:

Reaction Conditions : H₂O₂ (30%), FeSO₄ (1 mM), pH 3.0, 25°C .

  • Key Products :

    • 3-Sulfinylpropanoic acid

    • 4-Oxo-butanesulfonic acid

--

Comparative Reactivity with DMSO

ParameterThis compoundDMSO
ROS ReactivityRing-opening dominatesFragmentation
Product ComplexityLow (predictable)High (variable)
Analytical UtilityPreferred for pollution studiesLimited
Source

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Scientific Research Applications

Biochemical Applications

1.1 Inhibition of Alcohol Dehydrogenase

Tetramethylene sulfoxide has been identified as a potent uncompetitive inhibitor of liver alcohol dehydrogenase. In studies, it demonstrated strong inhibition properties in both in vitro and in vivo settings. The uncompetitive inhibition constants were found to be 200 µM in vitro and 340 µmol/kg in vivo for rat liver alcohol dehydrogenase, indicating its potential therapeutic applications in managing alcohol metabolism disorders .

1.2 PCR Enhancement

Research indicates that this compound is one of the most effective low molecular weight sulfoxides for enhancing polymerase chain reaction (PCR) amplification, particularly for GC-rich templates. It outperformed dimethyl sulfoxide (DMSO) and other sulfoxides in terms of potency and specificity. In experiments, TMSO showed an effective concentration range of 0.33–0.68 M, achieving a normalized maximum densitometric volume significantly higher than DMSO .

AdditivePotency (%)Effective Range (M)
This compound93%0.33–0.68
DMSO88%0.73–1.35
Propyl Sulfoxide34%NA

Material Science Applications

2.1 Photovoltaic Technology

This compound has been utilized as a solvent and ligand in the fabrication of high-quality perovskite films for solar cells. Its role in improving the gas-quenching fabrication method has led to significant advancements in the efficiency of solar cells, achieving power conversion efficiencies up to 22.6% . The incorporation of this compound into precursor solutions has been shown to enhance the structural integrity and performance of photovoltaic materials.

2.2 Coordination Chemistry

This compound serves as a ligand in coordination chemistry, particularly with transition metals like copper(II) and palladium(II). Its ability to stabilize metal complexes has implications for catalysis and material synthesis . The interactions between this compound and these metals can lead to novel catalytic activities beneficial for various chemical reactions.

Case Studies

3.1 Study on Alcohol Dehydrogenase Inhibition

In a controlled study, this compound was tested alongside other compounds to evaluate its effectiveness as an inhibitor of liver alcohol dehydrogenase. The findings indicated that TMSO's inhibition was not overcome at higher ethanol concentrations, making it a candidate for therapeutic applications where sustained inhibition is required .

3.2 PCR Enhancement Research

A systematic study was conducted comparing various sulfoxides' effectiveness as PCR enhancers. This compound was identified as the most effective compound among those tested, leading to improved amplification of GC-rich DNA templates compared to traditional enhancers like DMSO . This research provides a foundation for developing more efficient PCR protocols in genetic research.

Mechanism of Action

Tetramethylene sulfoxide enhances PCR amplification by stabilizing the DNA template and reducing secondary structures that can inhibit the reaction. It acts as a potent enhancer of high-GC template amplification, often outperforming other sulfoxides and sulfones . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but its effectiveness is attributed to its high polarity and ability to interact with nucleic acids.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

PCR Enhancement: TMSO vs. DMSO and Betaine

TMSO is a potent enhancer of polymerase chain reaction (PCR) for GC-rich DNA templates, outperforming traditional additives like DMSO and betaine.

Compound Effectiveness (GC-Rich PCR) Optimal Concentration Key Mechanism
TMSO Exceptional 0.5–1.0 M Reduces DNA secondary structure stability
DMSO Moderate 5–10% (v/v) Lowers DNA melting temperature
Betaine Moderate 1–1.5 M Neutralizes base composition bias

Research Findings :

  • TMSO increases PCR yield by >50% compared to DMSO in GC-rich templates due to its stronger interaction with DNA helices .
  • Betaine, while effective, requires higher concentrations and shows variability across templates .

Enzyme Inhibition: TMSO vs. Other Sulfoxides and Pyrazoles

TMSO is a potent uncompetitive inhibitor of liver alcohol dehydrogenase (ADH), with distinct advantages over other inhibitors.

Inhibitor Target Enzyme Inhibition Type Ki (in vitro) Ki (in vivo)
TMSO ADH Uncompetitive 200 µM 340 µmol/kg
3-Butylthiolane 1-oxide ADH Uncompetitive 150 µM 290 µmol/kg
4-Methylpyrazole ADH Competitive 10 µM 50 µmol/kg

Research Findings :

  • TMSO’s cyclic structure enhances binding to the E-NADH complex, reducing ethanol metabolism more effectively than linear sulfoxides (e.g., methyl alkyl sulfoxides) .
  • Pyrazoles, though potent in vitro, show reduced efficacy in vivo due to competitive inhibition limitations .

Microbial Electron Acceptors: TMSO vs. DMSO and Methionine Sulfoxide (MetSO)

TMSO serves as an electron acceptor in anaerobic microbial respiration, with unique metabolic outcomes.

Compound Microbial Product Growth Efficiency Application
TMSO Tetrahydrothiophene High Sulfur respiration in haloarchaea
DMSO Dimethyl sulfide Moderate Widely used in diverse microbes
MetSO Methionine Low Limited to specific archaeal strains

Research Findings :

  • Halapricum desulfuricans reduces TMSO to tetrahydrothiophene, a pathway absent in DMSO metabolism .
  • TMSO supports growth in high-salinity environments (4 M NaCl), highlighting its ecological niche .

Material Science: TMSO in Perovskite Solar Cells vs. DMSO

TMSO’s ligand properties enable high-quality perovskite film fabrication, surpassing DMSO in stability.

Additive Perovskite Film Quality Device Efficiency Stability (MA-Free)
TMSO Large grains, low defects 21% (small area) >500 hours
DMSO Moderate grain size 18–20% <200 hours

Research Findings :

  • TMSO stabilizes FA₀.₉Cs₀.₁PbI₃ precursors, enabling gas-quenched films with superior crystallinity .
  • DMSO-based films require methylammonium (MA) additives, which accelerate degradation .

Research Findings :

  • TMSO’s cyclic structure restricts substrate access in molybdenum complexes, reducing versatility compared to DMSO .

Biological Activity

Tetramethylene sulfoxide (TMSO), an organosulfur compound with the chemical formula C4H8O1S\text{C}_4\text{H}_8\text{O}_1\text{S}, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, applications in pharmacology, and comparative analysis with related compounds.

TMSO is a colorless to pale yellow liquid that is fully miscible in water, characterized by a sulfoxide functional group. It exhibits high stability and solubility, enhancing its utility in various chemical processes. The compound can be synthesized through several methods, including oxidation of thioethers and other organosulfur compounds.

Biological Activity Overview

TMSO demonstrates significant biological activity primarily in the following areas:

  • Inhibition of Alcohol Metabolism : TMSO has been identified as a potent inhibitor of alcohol dehydrogenase, an enzyme responsible for the oxidation of alcohols in the liver. Research indicates that TMSO effectively inhibits the metabolism of ethanol and other toxic alcohols, such as methanol and ethylene glycol, which could have therapeutic implications in treating alcohol poisoning .
  • Polymerase Chain Reaction (PCR) Enhancement : TMSO has been shown to enhance polymerization reactions, particularly for GC-rich DNA templates. This characteristic makes it valuable in molecular biology for improving the yield and efficiency of PCR .
  • Protein Interaction Studies : TMSO is utilized to study protein interactions by selectively labeling amino acids within proteins. This method allows researchers to investigate how proteins interact with various ligands .
  • Alcohol Dehydrogenase Inhibition :
    • TMSO acts as an uncompetitive inhibitor of liver alcohol dehydrogenases (ADH), meaning its inhibitory effect increases with higher substrate concentrations. In vitro studies have reported uncompetitive inhibition constants for TMSO at approximately 200 µM for rat liver ADH .
    • In vivo studies corroborate these findings, indicating that TMSO can effectively inhibit ethanol metabolism in animal models .
  • PCR Enhancement :
    • TMSO improves PCR performance by stabilizing DNA structures during amplification, particularly in challenging GC-rich regions. This enhancement is attributed to its polar aprotic nature, which reduces secondary structure formation in DNA .
  • Protein Labeling :
    • By selectively labeling specific amino acid residues, TMSO facilitates the study of protein-ligand interactions, providing insights into biochemical pathways and molecular mechanisms .

Comparative Analysis with Related Compounds

The biological activity of TMSO can be compared with other organosulfur compounds:

Compound NameStructureUnique Features
Dimethyl sulfoxide (DMSO) CH3)2SO\text{ CH}_3)_2\text{SO}Widely used solvent; lower boiling point than TMSO
SulfolaneC4H8OS\text{C}_4\text{H}_8\text{OS}Effective solvent for aromatic extraction
Methylsulfonylmethane (MSM)C2H6OS\text{C}_2\text{H}_6\text{OS}Known for anti-inflammatory properties

TMSO's unique combination of solubility properties and biological activity distinguishes it from these compounds, particularly in its role as an alcohol metabolism inhibitor and PCR enhancer.

Case Study 1: Alcohol Metabolism Inhibition

A study demonstrated that TMSO significantly inhibited ethanol metabolism in rats, showing a dose-dependent relationship between TMSO concentration and inhibition effectiveness. The study reported that repeated doses were necessary due to the compound's elimination from the body over time .

Case Study 2: PCR Enhancement

In a comparative analysis involving various solvents during PCR amplification of GC-rich templates, TMSO outperformed other solvents like DMSO and sulfolane. The results indicated that TMSO not only improved yield but also reduced the formation of non-specific products .

Q & A

Basic Research Questions

Q. What role does tetramethylene sulfoxide (TMSO) play in enhancing PCR amplification of GC-rich DNA templates?

TMSO improves PCR efficiency by stabilizing GC-rich DNA secondary structures and reducing nonspecific primer binding. Empirical studies recommend using 1–5% (v/v) TMSO in reaction mixtures, which outperforms dimethyl sulfoxide (DMSO) for templates with GC content >70% by lowering the DNA melting temperature (Tm) by ~2–3°C . Methodological optimization involves:

  • Titrating TMSO concentrations (0.5–5%) against betaine or DMSO.
  • Monitoring amplification efficiency via agarose gel electrophoresis or qPCR melt curves.
  • Validating specificity using Sanger sequencing for high-fidelity applications .

Q. How does the solubility profile of TMSO influence its application in organic synthesis?

TMSO’s Hansen solubility parameters (δD=18.2, δP=11.0 MPa½) classify it as a polar aprotic solvent, enabling dissolution of high-melting-point organics like metal complexes and polymers . Key applications include:

  • Pummerer reactions : 20% (v/v) TMSO in acetic anhydride oxidizes sterically hindered alcohols to ketones at 60–80°C with >90% yield .
  • Solvent screening : Compare TMSO’s solubility parameters with target compounds using HSPiP software to predict compatibility .

Advanced Research Questions

Q. What experimental strategies utilize TMSO to achieve MA-free perovskite solar cells with >20% efficiency?

TMSO acts as a ligand in FA0.9Cs0.1PbI3 precursor solutions, enabling gas-quenched perovskite films with 200–300 nm grain sizes. Critical parameters:

  • TMSO:Pb²+ molar ratio : 1.2:1 for optimal coordination.
  • Gas pressure : 50–200 mbar during quenching to control crystallization kinetics.
  • Performance : 21.2% PCE (NREL-certified) with <5% efficiency loss after 1,000h light soaking, surpassing methylammonium chloride (MACl)-based devices .
  • Characterization : In-situ grazing-incidence wide-angle X-ray scattering (GIWAXS) to monitor intermediate phase evolution .

Q. How does TMSO function as an uncompetitive inhibitor of liver alcohol dehydrogenase (ADH), and what methodological considerations apply?

TMSO binds exclusively to the ADH-NAD+ complex (Ki=8.2 μM), reducing Vmax by 65% without altering Km for ethanol. Experimental protocols:

  • Kinetic assays : Pre-incubate ADH with 2 mM NAD+ and 0.1–1 mM TMSO.
  • Detection : Stopped-flow spectroscopy at 340 nm (NADH formation).
  • Controls : Account for TMSO’s UV absorbance below 300 nm and maintain pH 7.4.
  • Caveats : NAD+ concentrations >5 mM may induce nonspecific inhibition .

Q. What are the comparative effects of TMSO versus DMSO in isothermal amplification techniques like LAMP?

At 1% concentration, TMSO reduces nonspecific amplification in LAMP by 90% compared to 5% DMSO (ΔOD650 <0.1 vs. controls). Optimization steps:

  • Reaction setup : Fixed Mg²+ (6 mM), dNTPs (1.4 mM), and Bst 3.0 polymerase.
  • Validation : Melt curve analysis (80–95°C ramp) and probe-based PCR cross-checking.
  • Trade-offs : TMSO increases reaction time by 8–12 minutes due to moderate polymerase inhibition .

Q. How can TMSO be synthesized and purified for high-purity research applications?

Synthesis : Oxidize tetrahydrothiophene with 30% H2O2 at 0–5°C (95% yield). Purification :

  • Vacuum distillation (bp 120–125°C/10 mmHg).
  • Silica gel chromatography (ethyl acetate/hexane 3:7) to remove sulfone byproducts (<2%). Quality control :
  • NMR (δ 2.85 ppm for SO-CH2 protons).
  • Karl Fischer titration (<0.1% H2O).
  • GC-MS purity >98% .

Q. In polymer chemistry, how does TMSO facilitate solvent-dependent trans-ureation reactions?

TMSO enables catalyst-free trans-ureation between biscarbamates and diamines at 140°C (k=0.42 min⁻¹). Key steps:

  • Solvent ratio : TMSO:diamine molar ratio ≥3:1 to prevent side reactions.
  • Monitoring : FTIR tracking of carbonyl peak disappearance (1715 cm⁻¹).
  • Advantages : Reduces gelation time by 40% compared to DMSO due to its high dielectric constant (ε=46) .

Properties

IUPAC Name

thiolane 1-oxide
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InChI

InChI=1S/C4H8OS/c5-6-3-1-2-4-6/h1-4H2
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InChI Key

ISXOBTBCNRIIQO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1CCS(=O)C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8OS
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DSSTOX Substance ID

DTXSID6061814
Record name Thiophene, tetrahydro-, 1-oxide
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Molecular Weight

104.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Tetramethylene sulfoxide
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CAS No.

1600-44-8
Record name Tetramethylene sulfoxide
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Feasible Synthetic Routes

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